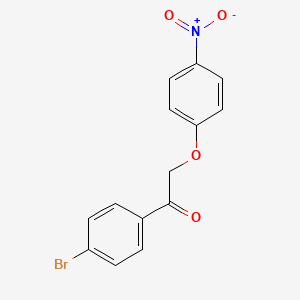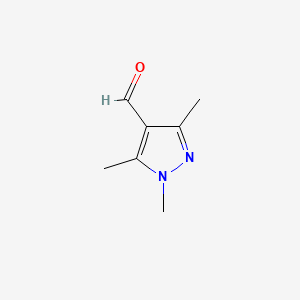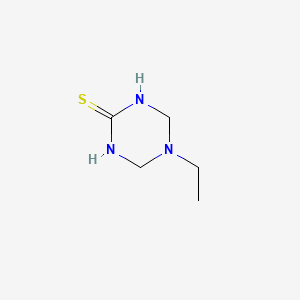
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone involves the reaction of p-nitrophenol with ethylene dibromide, producing 1-Bromo-2-(p-nitrophenoxy)ethane along with 1,2-di-(p-nitrophenoxy)ethane as a byproduct. A selective solvent such as petroleum ether can be used to separate these compounds, yielding the target product with good purity (Liu Qiao-yun, 2004).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant insights into bond angles, planarity, and intramolecular interactions. For instance, the study of 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone reveals nearly planar structures with specific hydrogen bonding patterns contributing to the formation of a three-dimensional network (Can Kocabıyık et al., 2012).
Chemical Reactions and Properties
The chemical behavior of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone under various conditions can elucidate its reactivity. For example, the nitration of similar bromophenols leads to products of nitro-debromination, indicating the compound's potential for further functionalization (M. P. Hartshorn et al., 1985).
Physical Properties Analysis
The physical properties, such as solubility and phase behavior, play a critical role in the practical application of this compound. Although direct data on 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone are not provided, studies on similar compounds offer valuable insights into how structural variations influence these properties.
Chemical Properties Analysis
The compound's chemical properties, including reactivity with various reagents and conditions, are vital for understanding its utility in synthetic chemistry. The improvement in synthetic methods for related compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, highlights the ongoing development in optimizing the yields and purity of such intermediates (Li Yu-feng, 2013).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone has been explored in various studies focusing on organic synthesis and the examination of chemical properties. For instance, it has been synthesized as an organic intermediate in the reaction of p-nitrophenol with ethylene dibromide, with a focus on its solubility properties for effective separation and purification (Liu, 2004). Additionally, the compound has been used in the synthesis of α,β-unsaturated ketones via a SRN1 mechanism, demonstrating its versatility in forming chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Applications in Material Science
In the field of material science, the compound has shown significance in hydrogen-bonding patterns in enaminones. Studies have characterized its crystal structure and have explored its intra- and intermolecular hydrogen bonding, contributing to the understanding of molecular interactions in solid-state chemistry (Balderson, Fernandes, Michael, & Perry, 2007).
Catalysis and Chemical Reactions
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone also plays a role in catalysis and other chemical reactions. For example, its derivative has been used in the asymmetric reduction of ketones, shedding light on the influence of substrate concentration and catalyst loading on selectivity (Thvedt, Kristensen, Sundby, Hansen, & Hoff, 2011). Moreover, its involvement in the synthesis of N‐Acetyl Enamides by Reductive Acetylation of Oximes highlights its utility in organic synthesis and the development of new chemical methodologies (Tang, Patel, Capacci, Wei, Yee, & Senanayake, 2014).
Phase Equilibrium Studies
Furthermore, it has been a subject of study in phase equilibrium research, particularly in understanding the solid-liquid phase equilibrium and ternary phase diagrams, which are crucial for the separation and purification processes in chemical engineering (Li, Jin, Wang, Zhan, Zhu, Zheng, Zhao, & Han, 2019).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGVWATZJIXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354739 |
Source


|
| Record name | 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone | |
CAS RN |
111946-84-0 |
Source


|
| Record name | 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)


![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)






![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)

